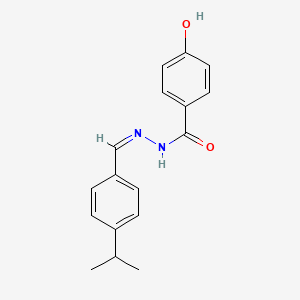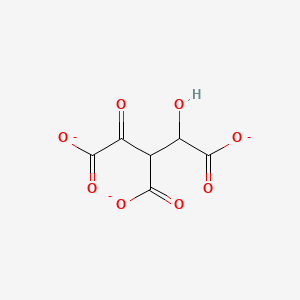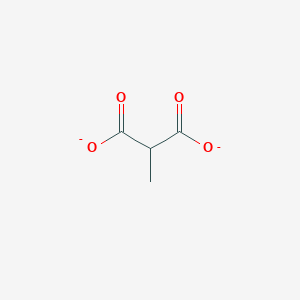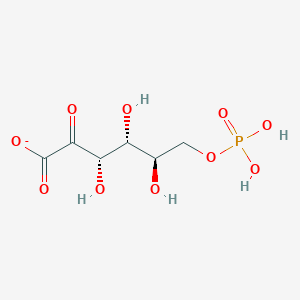
Porphobilinogen(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Porphobilinogen(1-) is conjugate base of porphobilinogen arising from deprotonation of the two carboxy groups and protonation of the amino group; major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a porphobilinogen.
Applications De Recherche Scientifique
Porphobilinogen Synthase and Heme's Asymmetry
Porphobilinogen is crucial as the monopyrrole precursor of all biological tetrapyrroles. The enzyme porphobilinogen synthase (PBGS), also known as 5-aminolevulinate dehydratase, is responsible for the biosynthesis of porphobilinogen through the asymmetric condensation of two molecules of 5-aminolevulinate. This process is significant due to its involvement in the overall structure and function of PBGS, and it highlights the enzyme's role as a primary target for environmental toxins like lead (Jaffe, 1995).
Transformation into Porphyrins
Porphobilinogen undergoes conversion into porphyrins, an important step in various biochemical processes. This transformation has been studied in human erythrocytes and other organisms, emphasizing the fundamental role of porphobilinogen in the biosynthesis of primary tetrapyrroles like uroporphyrinogen (Cornford, 1964).
Stereochemistry in Biosynthesis
The study of porphobilinogen's stereochemistry, particularly in the biosynthesis of the vinyl groups of protoporphyrin-IX, is another significant area of research. This involves the synthesis of [2H]-labelled porphobilinogen and sheds light on the molecular mechanisms underlying the formation of crucial biological compounds (Battersby et al., 1975).
Dipyrromethane Cofactor in Catalysis
The presence of a dipyrromethane cofactor in the catalytic site of E. coli porphobilinogen deaminase and its role in the binding of intermediates during the catalytic reaction is another important aspect. This discovery contributes to our understanding of the enzyme's mechanism and the structure of the cofactor involved in the process (Jordan & Warren, 1987).
Porphobilinogen in Genetic Diseases
Research has also focused on the role of porphobilinogen deaminase in genetic diseases like acute intermittent porphyria. The study of mRNA species and their transcription in relation to this enzyme provides insight into the genetic basis of such diseases (Grandchamp et al., 1989).
Porphobilinogen Excretion and Regulation
The excretion of porphobilinogen in conditions like chemical-induced porphyria and its regulation by enzymes such as porphobilinogen oxygenase have been examined. This research contributes to our understanding of the physiological regulation of porphobilinogen levels (Frydman et al., 1975).
Tissue-Specific Expression and Splicing
The tissue-specific expression and splicing of the human porphobilinogen deaminase gene have been a focus of research, revealing how different isoforms of the enzyme are produced in various tissues. This has implications for understanding the regulation of heme biosynthesis and related disorders (Beaumont et al., 1989).
Propriétés
Nom du produit |
Porphobilinogen(1-) |
|---|---|
Formule moléculaire |
C10H13N2O4- |
Poids moléculaire |
225.22 g/mol |
Nom IUPAC |
3-[5-(azaniumylmethyl)-4-(carboxylatomethyl)-1H-pyrrol-3-yl]propanoate |
InChI |
InChI=1S/C10H14N2O4/c11-4-8-7(3-10(15)16)6(5-12-8)1-2-9(13)14/h5,12H,1-4,11H2,(H,13,14)(H,15,16)/p-1 |
Clé InChI |
QSHWIQZFGQKFMA-UHFFFAOYSA-M |
SMILES |
C1=C(C(=C(N1)C[NH3+])CC(=O)[O-])CCC(=O)[O-] |
SMILES canonique |
C1=C(C(=C(N1)C[NH3+])CC(=O)[O-])CCC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-oxo-6-(1-pyrrolidinylsulfonyl)-1,3-benzoxazol-3-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1238369.png)
![3-[3-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propyl]-1H-benzimidazol-2-one](/img/structure/B1238370.png)
![1-[2-(3-Methylanilino)-5-nitrophenyl]sulfonyl-3-propan-2-ylurea](/img/structure/B1238371.png)

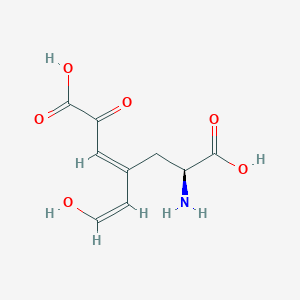

![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1238381.png)
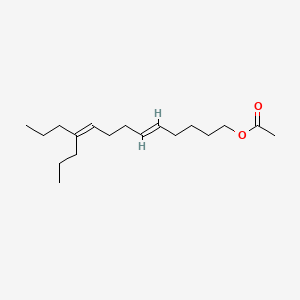
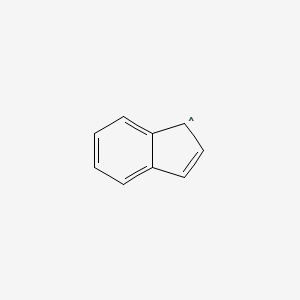
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-10,15,16-trihydroxy-3-[(Z)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1238386.png)
